3-Fluoroisonicotinamide
Overview
Description
3-Fluoroisonicotinamide is a fluorinated pyridine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoroisonicotinamide involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion . This reaction typically requires a strong base and a suitable solvent to facilitate the substitution.
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution is a key reaction, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Strong bases like potassium fluoride in polar aprotic solvents are typical conditions for nucleophilic aromatic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoroisonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeling agent in imaging studies.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoroisonicotinamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
- 3-Fluoropyridine-4-carboxylic acid
- 4-Chloro-3-fluoropyridine
- 2,5-Difluoropyridine
Comparison: 3-Fluoroisonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, which has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their metabolic stability and binding affinity to biological targets, making them valuable in drug development. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by the presence of a fluorine atom at the 3-position of the isonicotinamide structure. This modification can influence its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets. It has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit certain kinases, thereby modulating cellular signaling pathways.
- Act as a Ligand : It has been investigated for its potential as a ligand in biochemical assays, indicating its role in receptor interactions and signal transduction pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been explored for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit proliferation. The compound's selectivity towards cancer cells over normal cells enhances its therapeutic potential.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | A375 (Melanoma) | 15 | Induces apoptosis via caspase activation |
Study B | HeLa (Cervical) | 10 | Inhibits cell cycle progression |
Study C | MCF-7 (Breast) | 12 | Modulates PI3K/Akt signaling pathway |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to reduce pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Activity Studies
Study Reference | Model | Result |
---|---|---|
Study D | LPS-induced mouse model | Decreased IL-6 levels |
Study E | RAW264.7 macrophages | Inhibited TNF-α production |
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Melanoma Treatment :
- Case Study on Inflammatory Diseases :
Properties
IUPAC Name |
3-fluoropyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQYZZSIXIFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663804 | |
Record name | 3-Fluoropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-30-2 | |
Record name | 3-Fluoropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropyridine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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